molecular formula C20H22N4O4 B2954893 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 2034579-54-7

3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2954893
CAS No.: 2034579-54-7
M. Wt: 382.42
InChI Key: NZPNHZRZDXIGRH-UHFFFAOYSA-N
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Description

This compound is a heterocyclic derivative featuring a benzo[d]oxazol-2(3H)-one core linked via a 2-oxoethyl group to a piperidin-1-yl moiety. The piperidine ring is further substituted at the 4-position with a (2,6-dimethylpyrimidin-4-yl)oxy group, introducing a pyrimidine-based substituent.

Properties

IUPAC Name

3-[2-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-13-11-18(22-14(2)21-13)27-15-7-9-23(10-8-15)19(25)12-24-16-5-3-4-6-17(16)28-20(24)26/h3-6,11,15H,7-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPNHZRZDXIGRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesizing 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one involves multiple steps:

  • Formation of the benzo[d]oxazol-2(3H)-one core: : This typically begins with the cyclization of an ortho-aminophenol with a carbonyl source, such as a carboxylic acid or derivative.

  • Attachment of the piperidine ring: : Subsequent steps involve coupling reactions, often using conditions such as anhydrous solvents, elevated temperatures, and catalysts to bond the piperidine ring to the benzooxazole core.

  • Incorporation of the 2,6-dimethylpyrimidin-4-yl group: : The final step usually involves ether formation between the piperidine ring and the pyrimidine derivative.

Industrial Production Methods:

Industrially, the production of this compound would leverage large-scale organic synthesis techniques. This might include the use of flow chemistry for continuous reaction processes, high-pressure reactors, and automated control systems to ensure precise conditions and high yields.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound may undergo oxidation reactions, particularly at the piperidine ring or the benzooxazole core, using agents like mCPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reductive conditions, such as hydrogenation or using metal hydrides, could be applied to reduce the oxo group.

  • Substitution: : Nucleophilic substitution reactions can occur, particularly on the pyrimidine ring where halogens or other leaving groups might be present.

Common Reagents and Conditions:

  • Oxidizing agents: mCPBA, KMnO4, H2O2.

  • Reducing agents: LiAlH4, NaBH4, hydrogenation with Pd/C.

  • Solvents: Anhydrous acetonitrile, dichloromethane, DMF.

Major Products:

  • Oxidative products could include hydroxylated derivatives.

  • Reductive products might involve alcohols or amines.

  • Substitution reactions yield various substituted benzooxazoles and pyrimidines.

Scientific Research Applications

Chemistry:

  • Catalysis: : The compound could serve as a ligand or catalyst in organic transformations due to its multi-functional groups.

  • Analytical Chemistry: : Used in chromatographic or spectroscopic methods to identify and quantify similar compounds.

Biology:

  • Bioactive Molecule: : Potential use as a drug candidate or in studying biochemical pathways.

  • Probing Enzyme Functions: : Its structure might allow it to act as an inhibitor or substrate analog in enzymatic studies.

Medicine:

  • Drug Development: : Investigated for therapeutic properties, including antimicrobial, antiviral, or anticancer activities.

  • Pharmacokinetics Studies: : Used to understand absorption, distribution, metabolism, and excretion in biological systems.

Industry:

  • Material Science: : Its chemical stability and unique structure could make it useful in developing new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level:

  • Molecular Targets: : It might target enzymes or receptors, inhibiting or modulating their activity.

  • Pathways Involved: : Could involve pathways related to signal transduction, DNA synthesis, or protein function, depending on its specific application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one with key analogs from , highlighting structural variations, synthetic yields, and physical properties:

Compound ID Core Structure Linker Substituent on Piperidine/Piperazine Yield (%) Physical State Key Structural Features
Target Compound Benzo[d]oxazol-2(3H)-one 2-oxoethyl 4-((2,6-Dimethylpyrimidin-4-yl)oxy) N/A N/A Pyrimidine-oxy group enhances π-π interactions
5a Benzo[d]oxazol-2(3H)-one 3-propyl 4-(2-(2-Oxobenzo[d]oxazol-3-yl)ethyl) 67 White solid Piperazine linker; dual benzoxazolone units
5b Benzo[d]thiazol-2(3H)-one 3-propyl 4-(2-(2-Oxobenzo[d]thiazol-3-yl)ethyl) 63 White solid Thiazolone core increases lipophilicity
5c Benzo[d]oxazol-2(3H)-one 2-ethyl 4-(4-(2-Oxobenzo[d]oxazol-3-yl)butyl) 64 Yellow oil Butyl spacer; altered steric profile

Key Observations:

Core Modifications: The target compound’s benzoxazolone core is conserved in 5a and 5c, while 5b replaces oxygen with sulfur (thiazolone), which may enhance metabolic stability or binding to sulfur-sensitive targets .

Linker and Substituent Effects :

  • Shorter linkers (e.g., 2-oxoethyl in the target vs. 3-propyl in 5a ) may reduce conformational flexibility, impacting receptor binding kinetics.
  • Piperidine vs. piperazine rings: The target’s piperidine lacks the basic nitrogen of 5a ’s piperazine, altering polarity and hydrogen-bonding capacity .

Synthetic Efficiency :

  • Yields for analogs range from 63–73%, suggesting moderate efficiency for this reaction class. The target compound’s synthesis would likely require optimization due to steric hindrance from the dimethylpyrimidinyl group.

Biological Activity

The compound 3-(2-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O3C_{19}H_{25}N_{5}O_{3} with a molecular weight of approximately 371.441 g/mol. The structure includes a benzo[d]oxazole moiety, a piperidine ring, and a dimethylpyrimidine group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₅N₅O₃
Molecular Weight371.441 g/mol
Key Functional GroupsBenzo[d]oxazole, Piperidine, Pyrimidine

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities including:

  • Antioxidant Activity : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cellular systems.
  • Anticancer Properties : The compound's structural analogs have demonstrated efficacy in inhibiting tumor growth in various cancer models.
  • Neuroprotective Effects : Some derivatives have been studied for their potential in protecting neuronal cells from apoptosis and neurotoxicity.

The primary target for this compound is believed to be Protein Kinase B (PKB or Akt) , acting as an ATP-competitive inhibitor. This interaction modulates the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway , crucial for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vivo studies demonstrated that the compound significantly inhibited the growth of human tumor xenografts in nude mice at well-tolerated doses. The modulation of biomarkers through PKB signaling was noted as a key mechanism in tumor suppression.
  • Neuroprotective Studies : In vitro experiments using PC12 cells indicated that the compound reduced the neurotoxicity induced by beta-amyloid peptides, suggesting potential applications in Alzheimer's disease treatment. It inhibited the expression of β-site amyloid precursor protein-cleaving enzyme 1 (BACE1), a therapeutic target for Alzheimer's.
  • Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its potential use in treating metabolic disorders.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights the unique features and potential advantages of this compound:

Compound NameStructural FeaturesBiological Activity
2-(2-(4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-oneSimilar piperidine and pyrimidine structuresAntioxidant, anti-inflammatory
PyrimethamineA pyrimidine derivative used as an antimalarialAntiprotozoal activity
5-FluorouracilA fluorinated pyrimidine used in cancer therapyAnticancer activity

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